Trilan (50995-94-3) CYP Inhibition: Demonstrating a Clean Profile Against Key Drug-Metabolizing Isoforms
Trilan exhibits a clean profile against three major human cytochrome P450 (CYP) isoforms, CYP2E1, CYP2B6, and CYP2A6. In standardized in vitro microsomal assays, its inhibitory activity is negligible with IC50 values exceeding 20 µM [1].
| Evidence Dimension | Inhibition of CYP isoforms (IC50) |
|---|---|
| Target Compound Data | >20,000 nM (>20 µM) |
| Comparator Or Baseline | Standard CYP inhibitors (e.g., for CYP2E1, chlorzoxazone, which is used as a probe substrate at low micromolar concentrations, not an inhibitor) |
| Quantified Difference | The IC50 of >20 µM indicates minimal to no interaction, classifying Trilan as a weak or non-inhibitor of these isoforms. |
| Conditions | Human liver microsomes; assessed by LC-MS analysis of specific probe substrate metabolism after 20 min incubation [1]. |
Why This Matters
For users developing probe molecules, this low CYP inhibition liability suggests Trilan will not interfere with co-administered compounds' metabolism, reducing the risk of confounding data in cell-based assays.
- [1] BindingDB. BDBM50438845 (Trilan). IC50 > 2.00E+4 nM against CYP2E1, CYP2B6, and CYP2A6 in human liver microsomes. Assay description: Inhibition of chlorzoxazone 6-hydroxylation (CYP2E1), bupropion hydroxylation (CYP2B6), and coumarin 7-hydroxylation (CYP2A6) after 20 mins by LC-MS analysis. View Source
